2-(4-fluorophenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
2-(4-fluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Core: This step involves the cyclization of a suitable precursor, such as a sulfonamide, with a halogenated aromatic compound under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.
Addition of the Methylbenzyl Group: The methylbenzyl group can be added through a Friedel-Crafts alkylation reaction using a methylbenzyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-fluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 2-(4-bromophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 2-(4-methylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17FN2O3S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C21H17FN2O3S/c1-15-6-8-16(9-7-15)14-23-19-4-2-3-5-20(19)28(26,27)24(21(23)25)18-12-10-17(22)11-13-18/h2-13H,14H2,1H3 |
InChI Key |
OSQWIDADOWQNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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